Propanoic acid, 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-(phenylamino)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-(2-CHLOROACETAMIDO)-3,3,3-TRIFLUORO-2-(PHENYLAMINO)PROPANOATE is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique molecular structure, which includes a trifluoromethyl group, a phenylamino group, and a chloroacetamido group
Preparation Methods
The synthesis of ETHYL 2-(2-CHLOROACETAMIDO)-3,3,3-TRIFLUORO-2-(PHENYLAMINO)PROPANOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-chloroacetamide with ethyl 3,3,3-trifluoro-2-oxo-2-phenylpropanoate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
ETHYL 2-(2-CHLOROACETAMIDO)-3,3,3-TRIFLUORO-2-(PHENYLAMINO)PROPANOATE undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroacetamido group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation may lead to the formation of corresponding carboxylic acids.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ETHYL 2-(2-CHLOROACETAMIDO)-3,3,3-TRIFLUORO-2-(PHENYLAMINO)PROPANOATE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound’s reactivity and functional groups allow it to interact with various biological molecules, making it useful in biochemical studies.
Medicine: Research into the compound’s potential therapeutic applications is ongoing. Its structural features suggest it may have activity against certain diseases.
Industry: The compound is used in the development of new materials and chemicals, particularly those requiring specific functional groups for desired properties.
Mechanism of Action
The mechanism of action of ETHYL 2-(2-CHLOROACETAMIDO)-3,3,3-TRIFLUORO-2-(PHENYLAMINO)PROPANOATE involves its interaction with molecular targets through its functional groups. The chloroacetamido group can form covalent bonds with nucleophilic sites on target molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to various biological effects.
Comparison with Similar Compounds
ETHYL 2-(2-CHLOROACETAMIDO)-3,3,3-TRIFLUORO-2-(PHENYLAMINO)PROPANOATE can be compared with similar compounds such as:
ETHYL 2-(2-BROMOACETAMIDO)-3,3,3-TRIFLUORO-2-(PHENYLAMINO)PROPANOATE: This compound has a bromoacetamido group instead of a chloroacetamido group, which can affect its reactivity and biological activity.
ETHYL 2-(2-CHLOROACETAMIDO)-3,3,3-TRIFLUORO-2-(METHYLAMINO)PROPANOATE: This compound has a methylamino group instead of a phenylamino group, which can influence its chemical properties and applications.
Properties
Molecular Formula |
C13H14ClF3N2O3 |
---|---|
Molecular Weight |
338.71 g/mol |
IUPAC Name |
ethyl 2-anilino-2-[(2-chloroacetyl)amino]-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C13H14ClF3N2O3/c1-2-22-11(21)12(13(15,16)17,19-10(20)8-14)18-9-6-4-3-5-7-9/h3-7,18H,2,8H2,1H3,(H,19,20) |
InChI Key |
IQJXMJFOIJFJBK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=CC=CC=C1)NC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.